molecular formula C14H11ClN2O2 B13980470 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile

Cat. No.: B13980470
M. Wt: 274.70 g/mol
InChI Key: FMEBOAWIDVCCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is an organic compound with a complex structure that includes both pyridine and benzonitrile moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile typically involves the reaction of 2,5-dimethoxypyridine with 4-chlorobenzonitrile under specific conditions. One common method involves the use of a copper-catalyzed reaction in the presence of a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler analogs .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-2-(2,5-dimethoxypyridin-4-yl)benzonitrile

InChI

InChI=1S/C14H11ClN2O2/c1-18-13-8-17-14(19-2)6-12(13)11-5-10(15)4-3-9(11)7-16/h3-6,8H,1-2H3

InChI Key

FMEBOAWIDVCCJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.